

Dimethylphenylsilane: A Comparative Performance Evaluation in Key Catalytic Cycles

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Compound of Interest

Compound Name: *Dimethylphenylsilane*

Cat. No.: *B1631080*

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For researchers, scientists, and drug development professionals, the choice of a reducing agent in catalytic cycles is paramount to achieving desired yields, selectivity, and overall efficiency. **Dimethylphenylsilane** (DMPS) has emerged as a versatile and widely used hydrosilane in a variety of catalytic transformations. This guide provides a comprehensive and objective comparison of DMPS performance against other common silanes in three critical catalytic cycles: hydrosilylation, carbonyl reduction, and cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic needs.

Hydrosilylation: A Workhorse Reaction for C-Si Bond Formation

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organic synthesis. **Dimethylphenylsilane** is frequently employed in this reaction due to its balanced reactivity and stability.

Performance in Alkene Hydrosilylation

In the realm of alkene hydrosilylation, DMPS is often compared with other silanes such as triethylsilane and diphenylsilane. The choice of catalyst, typically based on platinum, rhodium, or copper, significantly influences the outcome.

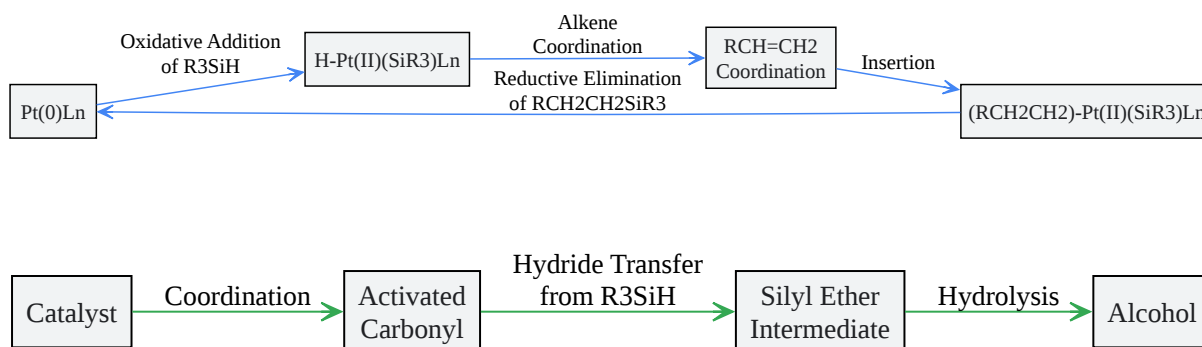
Substrate	Catalyst	Silane	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (anti-Markovnikov:Markovnikov)	Reference
α -Methylstyrene	Cationic Ge(II) borate	Dimethylphenylsilane	Toluene	RT	1	>99	>99:1	[1]
1-Hexene	Rhodium Complex	Dimethylphenylsilane	Toluene	RT	1	-	-	[2]
Styrene	Co(tpy)Br ₂ @SiO ₂ /K ₂ C O ₃	Phenylsilane	-	-	-	90	anti-Markovnikov	[3]
Allyl Glycidyl Ether	Speier's Catalyst	Triethoxysilane	-	130	2	76 (γ-adduct)	-	[4]

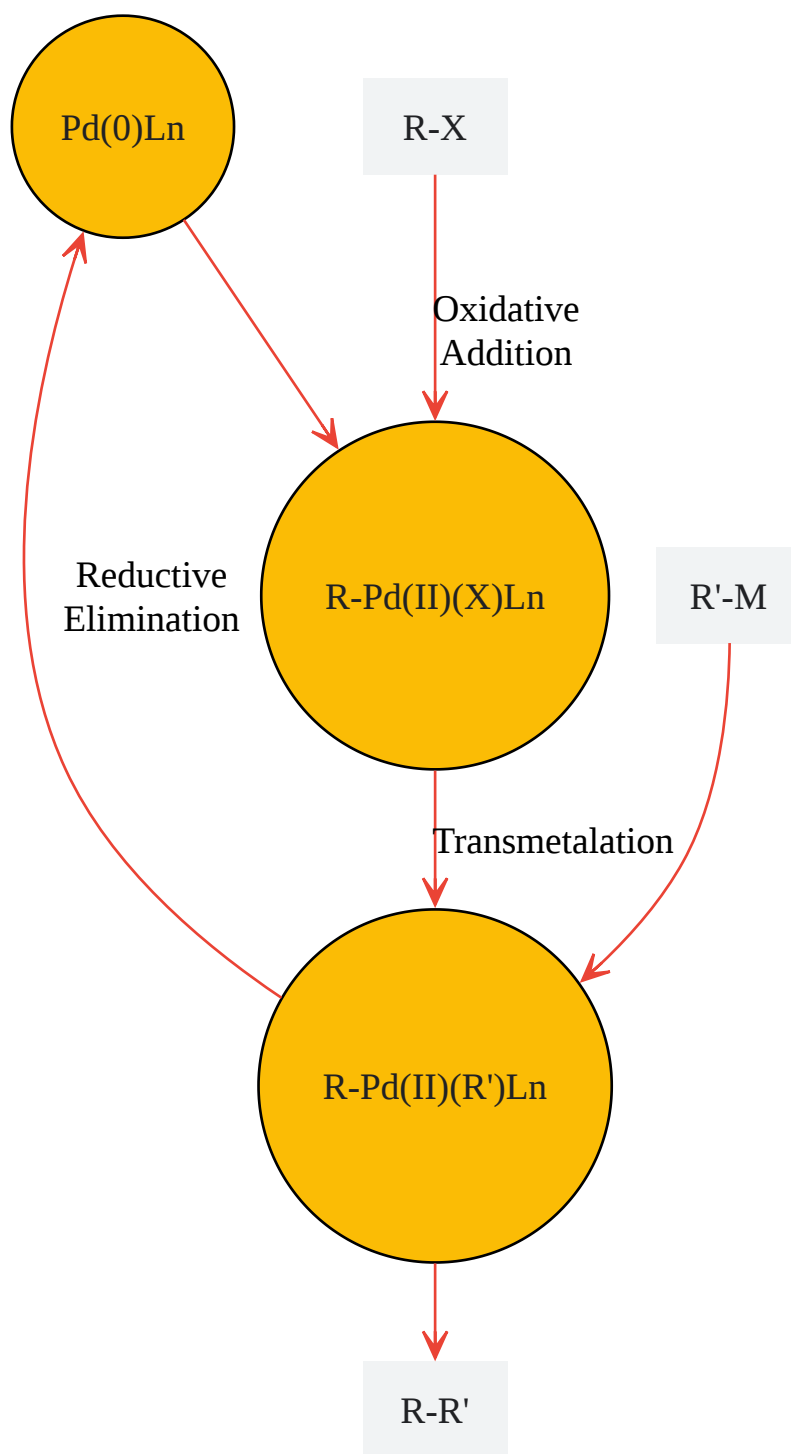
Experimental Protocol: Hydrosilylation of α -Methylstyrene with **Dimethylphenylsilane**

A representative experimental procedure for the hydrosilylation of α -methylstyrene with **dimethylphenylsilane**, catalyzed by a cationic Ge(II) borate, is as follows: In a glovebox, a solution of the Ge(II) catalyst (0.01 mol%) in toluene is added to a solution of α -methylstyrene (1.0 mmol) in toluene. **Dimethylphenylsilane** (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the anti-Markovnikov product.[1]

Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)

The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.





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